6-(4-methoxyphenyl)-4-methyl-7-phenyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione
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Overview
Description
6-(4-methoxyphenyl)-4-methyl-7-phenyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by its purino[7,8-a]imidazole core, which is substituted with methoxyphenyl, methyl, phenyl, and piperidin-1-ylethyl groups. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-methoxyphenyl)-4-methyl-7-phenyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione typically involves multi-step organic reactions. One common approach is the condensation of p-anisaldehyde with acetone and ammonium acetate trihydrate to form a key intermediate, followed by methylation and oximation reactions . The final product is obtained through further functional group modifications and purification steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of efficient catalysts, high-yield reaction conditions, and scalable purification techniques to ensure the production of high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
6-(4-methoxyphenyl)-4-methyl-7-phenyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of the methoxyphenyl group yields quinones, while reduction of nitro groups yields amines.
Scientific Research Applications
6-(4-methoxyphenyl)-4-methyl-7-phenyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(4-methoxyphenyl)-4-methyl-7-phenyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-methoxyphenyl)-2,4-dimethyl-7-(4-methylphenyl)purino[7,8-a]imidazole-1,3-dione
- 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters
Uniqueness
What sets 6-(4-methoxyphenyl)-4-methyl-7-phenyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione apart is its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for diverse scientific research and industrial applications.
Properties
Molecular Formula |
C28H30N6O3 |
---|---|
Molecular Weight |
498.6 g/mol |
IUPAC Name |
6-(4-methoxyphenyl)-4-methyl-7-phenyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C28H30N6O3/c1-30-25-24(26(35)32(28(30)36)18-17-31-15-7-4-8-16-31)33-19-23(20-9-5-3-6-10-20)34(27(33)29-25)21-11-13-22(37-2)14-12-21/h3,5-6,9-14,19H,4,7-8,15-18H2,1-2H3 |
InChI Key |
YTYXLHBRTXWRQM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CCN3CCCCC3)N4C=C(N(C4=N2)C5=CC=C(C=C5)OC)C6=CC=CC=C6 |
Origin of Product |
United States |
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